2-((2,6-Dichloro-4-(3,5-dimethylisoxazol-4-yl)phenyl)amino)-N-hydroxybenzamide
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Overview
Description
FB23-2 is a potent and selective inhibitor of the enzyme mRNA N6-methyladenosine demethylase FTO. This compound has shown significant anti-proliferation activity and is primarily used in the research of acute myeloid leukemia (AML) due to its ability to inhibit the proliferation of AML cells .
Mechanism of Action
Target of Action
FB23-2, also known as 2-((2,6-Dichloro-4-(3,5-dimethylisoxazol-4-yl)phenyl)amino)-N-hydroxybenzamide, is a potent and selective inhibitor of mRNA N6-methyladenosine (m6A) demethylase FTO . FTO is an enzyme that removes m6A from RNA . The m6A modification is the most common internal modification in eukaryotic mRNA .
Mode of Action
FB23-2 directly binds to FTO and selectively inhibits FTO’s m6A demethylase activity . This inhibition increases the m6A methylation level of certain genes, which are subsequently recognized by other proteins and degraded . For example, in colorectal cancer, the demethylase FTO is downregulated, which increases the m6A methylation level of GPX4, a gene that is subsequently recognized by YTHDF2 and degraded .
Biochemical Pathways
The inhibition of FTO by FB23-2 affects various biochemical pathways. In colorectal cancer, the inhibition of FTO leads to the upregulation of GPX4-dependent ferroptosis, a type of programmed cell death, and suppresses cancer growth . In acute myeloid leukemia (AML), FB23-2 suppresses proliferation and promotes differentiation/apoptosis .
Pharmacokinetics
FB23-2 has been shown to have a favorable pharmacokinetic profile. It is safe in mice and displays a good absorption, distribution, metabolism, and extraction (ADME) profile . .
Result of Action
The molecular and cellular effects of FB23-2’s action are significant. It dramatically suppresses proliferation and promotes the differentiation/apoptosis of human acute myeloid leukemia (AML) cell line cells and primary blast AML cells in vitro . Moreover, FB23-2 significantly inhibits the progression of human AML cell lines and primary cells in xeno-transplanted mice .
Action Environment
The action, efficacy, and stability of FB23-2 can be influenced by various environmental factors. For instance, the concentration of FB23-2 used can significantly affect its efficacy . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FB23-2 involves several steps, starting with the preparation of intermediate compounds. The specific synthetic routes and reaction conditions are typically proprietary information held by the manufacturers. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of FB23-2 is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques. The compound is then subjected to rigorous quality control measures to ensure its suitability for research applications .
Chemical Reactions Analysis
Types of Reactions
FB23-2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms
Common Reagents and Conditions
Common reagents used in the reactions involving FB23-2 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired chemical transformations .
Major Products
The major products formed from the reactions involving FB23-2 depend on the specific reaction conditions and reagents used. These products are typically characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm their chemical structure .
Scientific Research Applications
FB23-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of mRNA N6-methyladenosine demethylase FTO in various chemical processes.
Biology: Employed in the investigation of the biological functions of FTO and its role in gene expression and regulation.
Medicine: Utilized in the research of acute myeloid leukemia (AML) to understand its mechanism of action and potential therapeutic applications.
Industry: Applied in the development of new drugs and therapeutic agents targeting FTO .
Comparison with Similar Compounds
FB23-2 is unique in its high selectivity and potency as an inhibitor of mRNA N6-methyladenosine demethylase FTO. Similar compounds include:
FB23: Another inhibitor of FTO with slightly different chemical properties.
MO-I-500: A compound that also targets FTO but with different efficacy and selectivity.
CS1 and CS2: Newly developed inhibitors that show higher activity in inhibiting cell viability compared to FB23-2 .
FB23-2 stands out due to its specific action on FTO and its significant anti-proliferation activity, making it a valuable tool in the research of acute myeloid leukemia and other related fields .
Properties
IUPAC Name |
2-[2,6-dichloro-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]-N-hydroxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O3/c1-9-16(10(2)26-23-9)11-7-13(19)17(14(20)8-11)21-15-6-4-3-5-12(15)18(24)22-25/h3-8,21,25H,1-2H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHNIWOZZKIBNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC(=C(C(=C2)Cl)NC3=CC=CC=C3C(=O)NO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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